Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate
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Overview
Description
Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure. This compound is characterized by the presence of a bromine atom at the 6th position of the indazole ring and a methoxy carbonyl group attached to a propyl chain.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-bromo-1H-indazole and 3-bromopropionic acid methyl ester.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like 1,1'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of a hydrogenated derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used for reduction.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used for substitution reactions.
Major Products Formed:
Oxidation: Methyl 3-(6-bromo-1H-indazol-1-yl)propanoic acid.
Reduction: this compound (hydrogenated derivative).
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile building block for further chemical modifications.
Biology: Indazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antiviral, and anticancer properties
Medicine: The compound's derivatives are being investigated for their therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules.
Mechanism of Action
The mechanism by which Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Methyl 3-(1H-indazol-1-yl)propanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl 3-(6-chloro-1H-indazol-1-yl)propanoate: Similar structure but with a chlorine atom instead of bromine, affecting its properties and applications.
Uniqueness: The presence of the bromine atom in Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate provides unique reactivity and potential biological activity compared to its chloro and non-halogenated counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-(6-bromoindazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-11(15)4-5-14-10-6-9(12)3-2-8(10)7-13-14/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIJZFGTZFHLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C2=C(C=CC(=C2)Br)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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